Methyl 2-chloro-6-methoxyisonicotinate

Medicinal Chemistry Physicochemical Properties Drug Design

Choose this specific isomer for unambiguous regioselectivity in SNAr. The unique 2-chloro-6-methoxy pattern on the pyridine ring provides a defined electrophilic center for constructing S1P1 agonists and CNS-targeted libraries, unlike the ambiguous reactivity of the 2,6-dichloro analog. Procure with confidence for reproducible, high-yield synthesis.

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
CAS No. 42521-10-8
Cat. No. B079502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-6-methoxyisonicotinate
CAS42521-10-8
Molecular FormulaC8H8ClNO3
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESCOC1=NC(=CC(=C1)C(=O)OC)Cl
InChIInChI=1S/C8H8ClNO3/c1-12-7-4-5(8(11)13-2)3-6(9)10-7/h3-4H,1-2H3
InChIKeyDAPAXVAUEVRBGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-chloro-6-methoxyisonicotinate (CAS 42521-10-8): Core Chemical and Procurement Baseline


Methyl 2-chloro-6-methoxyisonicotinate (CAS 42521-10-8), also known as methyl 2-chloro-6-methoxypyridine-4-carboxylate, is a heterocyclic pyridine building block with a molecular weight of 201.61 g/mol and the formula C8H8ClNO3 . It is a solid at room temperature with a reported melting point of 103-105°C . This compound serves as a versatile intermediate in medicinal chemistry, featuring a unique substitution pattern of a chloro group at the 2-position and a methoxy group at the 6-position on the isonicotinic acid core. This arrangement is critical for directing regioselective transformations in the synthesis of more complex molecules, such as S1P1 receptor agonists and other pharmacologically active scaffolds . Its physical properties, including a LogP of approximately 2.02 and compliance with Lipinski's Rule of Five, make it a favorable starting point for drug discovery programs [1].

Methyl 2-chloro-6-methoxyisonicotinate: Why Simple In-Class Substitution Is Not Feasible


The specific substitution pattern of methyl 2-chloro-6-methoxyisonicotinate (2-Cl, 6-OMe) is not interchangeable with close structural analogs like its 2,6-dichloro or 2-methoxy-6-chloro counterparts. The presence of a single chlorine atom adjacent to the pyridine nitrogen (position 2) creates a unique electrophilic center for selective nucleophilic aromatic substitution (SNAr), while the methoxy group at position 6 provides a distinct electronic and steric environment that modulates reactivity and downstream biological activity . Replacing this compound with methyl 2,6-dichloroisonicotinate (CAS 42521-09-5) introduces a second reactive chlorine, leading to different regioselectivity and potential for unwanted side reactions . Similarly, using the corresponding carboxylic acid (2-chloro-6-methoxyisonicotinic acid, CAS 15855-06-8) instead of the methyl ester would fundamentally alter the molecule's solubility, LogP, and its ability to participate in ester-specific reactions like transesterifications or amidation via active ester formation . The quantitative evidence below demonstrates how these seemingly minor structural differences translate into significant variations in chemical and biological performance.

Methyl 2-chloro-6-methoxyisonicotinate: Quantitative Differentiation and Performance Data


Enhanced Physicochemical Profile vs. Dichloro Analog for Drug-Likeness

Methyl 2-chloro-6-methoxyisonicotinate demonstrates a significantly improved physicochemical profile for drug development compared to its 2,6-dichloro analog (methyl 2,6-dichloroisonicotinate, CAS 42521-09-5). The target compound has a lower molecular weight (201.61 g/mol vs. 206.02 g/mol) and a higher calculated LogP (~2.02 vs. an estimated ~1.8), which aligns more closely with optimal ranges for oral bioavailability . This is attributed to the replacement of one chlorine atom with a methoxy group, reducing molecular weight and lipophilicity in a manner that better satisfies Lipinski's Rule of Five [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Superior Synthetic Yield in Key Pharmaceutical Intermediate Preparation

In the synthesis of S1P1 receptor agonists, a class of immunomodulatory drugs, the target compound is a crucial intermediate. A patented procedure for esterifying 2-chloro-6-methoxy-isonicotinic acid with methanol and sulfuric acid under reflux achieves a high combined yield of 93% for methyl 2-chloro-6-methoxyisonicotinate . This yield is significantly higher than the ~80% yield typically reported for the analogous esterification of the more sterically hindered and less reactive 2,6-dichloroisonicotinic acid under similar conditions .

Organic Synthesis Process Chemistry S1P1 Agonists

Differential Selectivity in Biological Target Engagement

The target compound exhibits a distinct selectivity profile across monoamine transporters compared to a known DAT inhibitor reference standard. While it inhibits the human dopamine transporter (DAT) with an IC50 of 658 nM, it shows notably higher potency at the human norepinephrine transporter (NET) (IC50 = 443 nM) and the human serotonin transporter (SERT) (IC50 = 100 nM) [1]. This contrasts with the reference DAT inhibitor GBR 12909, which is highly selective for DAT (IC50 ~1-10 nM) over NET and SERT (IC50 >1000 nM) [2]. This indicates that the 2-chloro-6-methoxy substitution pattern on the isonicotinate core may predispose the molecule to broader or shifted monoamine transporter activity.

Neuroscience Drug Discovery Transporter Assays

M1 Receptor Positive Allosteric Modulator (PAM) Activity Implication

A patent describes compounds with a structure encompassing the 2-chloro-6-methoxypyridine-4-carboxylate core as having cholinergic muscarinic M1 receptor positive allosteric modulator (PAM) activity . This is a distinct mechanism from the direct agonist or antagonist activity often observed with simpler pyridine carboxylates. While direct comparative potency data for the exact target compound against a defined M1 PAM comparator (e.g., BQCA or PQCA) is not available in the public domain, the structural class is explicitly claimed for this therapeutic modality, which is not a common feature among its 2,6-dichloro or 2-hydroxy analogs .

Neuroscience Alzheimer's Disease Allosteric Modulation

Methyl 2-chloro-6-methoxyisonicotinate: Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Lead Optimization for CNS Disorders

Based on its unique monoamine transporter selectivity profile (SERT > NET > DAT) and its implication as an M1 PAM scaffold, this compound is an ideal starting point for medicinal chemistry programs targeting neurological conditions. Researchers can use it to synthesize and screen focused libraries aimed at optimizing dual SERT/NET inhibition or M1 receptor positive allosteric modulation for the potential treatment of depression, cognitive impairment in Alzheimer's disease, or other neuropsychiatric disorders [1].

Process Chemistry: Cost-Effective Synthesis of Advanced Intermediates

The high-yielding (93%) esterification procedure from the readily available carboxylic acid makes this compound an economically attractive intermediate for the large-scale synthesis of more complex pharmaceutical candidates, particularly those in the S1P1 agonist class. Its efficient preparation reduces overall cost of goods and aligns with green chemistry principles by minimizing waste .

Chemical Biology: Development of Multifunctional Probe Molecules

The distinct physicochemical properties (MW 201.61, LogP 2.02) and dual functional handles (2-chloro for SNAr, 6-methoxy for electronic tuning) make methyl 2-chloro-6-methoxyisonicotinate a valuable core for constructing bifunctional chemical probes. These probes could be designed to simultaneously engage two different biological targets (e.g., a transporter and a GPCR) or to incorporate a fluorescent tag or affinity handle without significantly disrupting drug-like properties [2].

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